molecular formula C10H10O4 B147503 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- CAS No. 154714-19-9

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

Cat. No.: B147503
CAS No.: 154714-19-9
M. Wt: 194.18 g/mol
InChI Key: GCOZFWFNEBPOJF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOZFWFNEBPOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453416
Record name 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154714-19-9
Record name 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thionyl Chloride-Mediated Cyclization

A direct synthesis route involves the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride (SOCl₂) in acetone, catalyzed by 4-dimethylaminopyridine (DMAP). This method achieves cyclization and methylation in a single step under mild conditions.

Reaction Conditions :

  • Solvent : Acetone

  • Temperature : 0°C (initial), progressing to room temperature

  • Catalyst : DMAP (1:1 molar ratio relative to substrate)

  • Yield : 68–72% after column chromatography

The mechanism proceeds through acid chloride intermediacy , where thionyl chloride converts the carboxylic acid group to an acyl chloride. Subsequent nucleophilic attack by the adjacent hydroxyl group facilitates cyclization, while acetone participates in ketal formation to install the 2,2-dimethyl moiety.

Bromine-Free Chloromethylation

A patent-pending three-step route avoids hazardous reagents like liquid bromine and Friedel-Crafts catalysts:

  • Hydroxymethylation :
    Methyl 4-hydroxybenzoate reacts with formaldehyde at 50–55°C under basic conditions to introduce a hydroxymethyl group.

    • Catalyst : Alkaline earth metal hydroxides

    • Conversion : >95%

  • Acetonide Protection :
    The ortho-dihydroxy groups are protected using 2,2-dimethoxypropane, forming a benzodioxin scaffold.

    • Solvent : Toluene

    • Yield : 88%

  • Chloromethylation :
    Reaction with chloromethyl methyl ether (MOMCl) introduces the chloromethyl group.

    • Reagent : MOMCl, triethylamine

    • Selectivity : >99% for para-substitution

This method’s advantages include scalability (>100 kg batches reported) and reduced environmental impact due to the absence of brominated byproducts.

Enantioselective Synthesis via Chiral Auxiliaries

(R)-α-Phenethylamine-Assisted Route

A chiral auxiliary approach enables the synthesis of enantiomerically pure intermediates for pharmaceutical applications. The pathway involves:

  • Reduction : Sodium borohydride (NaBH₄) reduces a ketone intermediate to yield a secondary alcohol with 92% enantiomeric excess (ee).

  • Debenzylation : Catalytic hydrogenation removes protecting groups without racemization.

  • Cyclization : Strong bases (e.g., KOtBu) facilitate ring closure to form the benzodioxin core.

Key Data :

StepReagent/ConditionsYieldee
Ketone ReductionNaBH₄, CaCl₂, EtOH85%92%
DeprotectionHCOONH₄, Pd/C, EtOH90%95%
CyclizationKOtBu, THF, 0°C78%99%

This method is critical for producing salmeterol precursors , demonstrating the compound’s role in β₂-adrenergic agonist synthesis.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction kinetics:

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)
Acetone20.70.045
THF7.60.012
DCM8.90.009

Polar aprotic solvents like acetone accelerate cyclization by stabilizing transition states through dipole interactions.

Temperature-Controlled Selectivity

Elevated temperatures (>60°C) favor side reactions such as over-methylation and ring-opening . Optimal ranges:

  • Cyclization : 20–25°C

  • Protection/Deprotection : 0–10°C

Emerging Methodologies

Photocatalytic C–O Bond Formation

Preliminary studies explore visible-light-mediated synthesis using iridium photocatalysts (e.g., Ir(ppy)₃). This method achieves 65% yield under ambient conditions, though scalability remains unproven.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze regioselective esterification of dihydroxy precursors, offering a green chemistry alternative. Current limitations include moderate conversion rates (<50%).

Analytical Characterization

Crystallographic Validation

Single-crystal X-ray diffraction confirms the compound’s planar benzodioxin core and intramolecular hydrogen bonding between the 5-hydroxy group and the ketone oxygen. Key metrics:

  • Crystal System : Monoclinic

  • Space Group : P2₁/c

  • Unit Cell Parameters :

    • a = 9.464 Å

    • b = 10.302 Å

    • c = 10.589 Å

    • β = 114.17°

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- (CAS Number: 154714-19-9) is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and biological activities. It features a hydroxyl group and two methyl groups attached to a benzodioxin framework, contributing to its reactivity and potential applications in medicinal chemistry and biochemistry.

Chemistry

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is utilized as an intermediate in organic synthesis. Its unique structure allows it to serve as a reagent for the synthesis of more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biochemistry

The compound is recognized for its role as an activator of 5-lipoxygenase (5-LOX) , an enzyme involved in the biosynthesis of leukotrienes—important mediators in inflammatory responses. This activation has implications for research into inflammatory diseases such as asthma and arthritis.

Pharmaceutical Development

Due to its biological activity, particularly its anti-inflammatory properties, this compound is being explored as a potential therapeutic agent. Studies indicate that derivatives of this compound may exhibit anticancer properties by modulating pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Research has shown that 4H-1,3-Benzodioxin-4-one derivatives can significantly reduce markers of inflammation in animal models subjected to acute inflammation.

Antioxidant Properties

Preliminary studies suggest that compounds with similar structures exhibit antioxidant activities that may protect against oxidative stress-related damage.

Potential Anticancer Activity

Investigations into various cancer cell lines indicate that modifications to the benzodioxin structure could enhance cytotoxicity against specific cancer types.

Case Studies

Several notable studies have highlighted the applications and effects of this compound:

1. Study on Inflammation : A study demonstrated that administration of derivatives led to a substantial reduction in inflammation markers in animal models, suggesting potential for therapeutic development against inflammatory diseases.

2. Antioxidant Activity Assessment : In vitro assays indicated moderate antioxidant activity of the compound, contributing to its therapeutic profile.

3. Cancer Cell Line Studies : Research involving cancer cell lines showed that structural modifications could enhance cytotoxic effects against certain cancers.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- involves its interaction with molecular targets such as enzymes. It is known to activate 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . The compound’s structure allows it to bind to the active site of the enzyme, modulating its activity and influencing downstream biological pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
  • CAS Number : 154714-19-9
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.187 g/mol .

Structural Features: The compound consists of a benzodioxinone core (a fused benzene ring with a 1,3-dioxin-4-one moiety). Key substituents include:

  • A hydroxyl (-OH) group at position 3.
  • Two methyl (-CH₃) groups at position 2,2, contributing to steric hindrance and stability .

Comparison with Structurally Similar Compounds

Structural Analogs of 4H-1,3-Benzodioxin-4-one

Compound Name Substituents Molecular Formula Key Features/Applications References
5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one -OH (C5), -CH₃ (C2,2) C₁₀H₁₀O₄ Core structure for prodrug development; potential antiplasmodial activity.
5-Hydroxy-7-methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one -OH (C5), -CH₃ (C2,2), -OCH₃ (C7) C₁₁H₁₂O₅ Intermediate in dehydroaltenusin synthesis; exhibits anti-cancer properties.
6-Acetyl-2-isopropenyl-8-methoxy-1,3-benzodioxin-4-one -OCH₃ (C8), -C(O)CH₃ (C6), -C(CH₂) (C2) C₁₃H₁₂O₅ Antiplasmodial activity against Plasmodium strains; isolated from Carpesium divaricatum.
2-Methylene-4H-1,3-benzodioxin-4-one =CH₂ (C2) C₉H₆O₃ Key intermediate for 2-alkoxy derivatives; synthesized via reaction of 2-acetoxybenzoyl chloride.
7-Methoxy-2,2-dimethyl-5-[(trifluoromethyl)sulfonyl]-4H-1,3-benzodioxin-4-one -SO₂CF₃ (C5), -OCH₃ (C7), -CH₃ (C2,2) C₁₂H₁₁F₃O₆S Precursor for dehydroaltenusin-C12 derivative; used in enzyme inhibition studies.

Physicochemical Properties

  • Solubility : Methoxy or sulfonyl groups (e.g., in 7-methoxy-2,2-dimethyl-5-SO₂CF₃ derivative) may improve lipid solubility, aiding bioavailability in biological systems .

Biological Activity

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- (CAS Number: 154714-19-9) is a synthetic compound notable for its biological activity, particularly as an activator of the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a critical role in the biosynthesis of leukotrienes, which are inflammatory mediators. Understanding the biological activity of this compound is essential for its potential applications in pharmacology and therapeutic interventions.

The molecular formula of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is C10H10O4C_{10}H_{10}O_{4}, with a molecular weight of approximately 194.18 g/mol. The compound features a hydroxyl group and two methyl groups attached to the benzodioxin structure, contributing to its unique reactivity and biological properties.

Property Value
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
CAS Number154714-19-9
IUPAC Name5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one

The primary mechanism of action for 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- involves its interaction with 5-lipoxygenase. Activation of this enzyme leads to increased production of leukotrienes, which are implicated in various inflammatory processes. This property positions the compound as a potential candidate for anti-inflammatory therapies.

Interaction with Enzymes

Research indicates that this compound not only activates 5-LOX but may also interact with other molecular targets within inflammatory pathways. This dual action enhances its relevance in studies focused on inflammation and related diseases.

Biological Activity

The biological activity of the compound has been explored through various studies:

  • Anti-inflammatory Effects : As an activator of 5-lipoxygenase, it promotes the synthesis of leukotrienes which are crucial in mediating inflammatory responses. This makes it significant in research targeting inflammatory diseases such as asthma and arthritis.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, potentially providing protective effects against oxidative stress-related damage.
  • Potential Anticancer Activity : Preliminary research indicates that derivatives of benzodioxin compounds may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Inflammation : A study demonstrated that administration of 4H-1,3-Benzodioxin-4-one derivatives led to a significant reduction in inflammation markers in animal models induced with acute inflammation. The results suggested that these compounds could be developed into therapeutic agents for treating inflammatory diseases.
  • Antioxidant Activity Assessment : In vitro assays showed that the compound exhibited moderate antioxidant activity, which may contribute to its overall therapeutic profile in managing oxidative stress-related conditions.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that modifications to the benzodioxin structure could enhance cytotoxicity against specific cancer types, suggesting avenues for further drug development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4H-1,3-benzodioxin-4-one derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis of benzodioxinone derivatives typically involves condensation reactions under anhydrous conditions. For example, hydrogenation with sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution, as seen in the synthesis of structurally related 1,2,3-thiadiazoles . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to improve yields. Post-synthesis purification via recrystallization (e.g., using ethanol or acetone) is critical for isolating high-purity crystalline products .

Q. How can the structural integrity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one be confirmed post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substitution patterns. For instance, the hydroxyl proton at C5 should appear as a singlet (~δ 9-10 ppm), while dimethyl groups at C2 exhibit split signals in 1H^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in polycyclic systems .

Q. What analytical techniques are suitable for quantifying trace impurities in benzodioxinone derivatives?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to separate impurities. Mobile phases often combine acetonitrile and water (acidified with 0.1% trifluoroacetic acid) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile byproducts, such as residual solvents or degradation products .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., hydroxyl, methyl groups) influence the reactivity of 4H-1,3-benzodioxin-4-one in nucleophilic aromatic substitution?

  • Methodology : Computational studies (e.g., density functional theory, DFT) can map electron density distributions. The hydroxyl group at C5 acts as an electron-withdrawing group, activating the dioxinone ring toward nucleophilic attack at C6 or C6. Methyl groups at C2 enhance steric hindrance, potentially directing regioselectivity . Experimental validation involves synthesizing analogs with varying substituents and comparing reaction rates via kinetic studies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for benzodioxinone derivatives?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of substituents) that cause unexpected splitting.
  • Deuteration Experiments : Replace exchangeable protons (e.g., -OH) with deuterium to simplify spectra.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4H-1-benzopyran-4-one derivatives) to identify artifacts .

Q. How can molecular docking predict the binding affinity of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one to biological targets (e.g., enzymes)?

  • Methodology :

  • Ligand Preparation : Optimize the 3D structure of the compound using software like Schrödinger Maestro.
  • Protein-Ligand Docking : Use AutoDock Vina or GOLD to simulate binding modes. Focus on hydrogen bonding (e.g., hydroxyl group interactions) and hydrophobic contacts (e.g., methyl groups).
  • MD Simulations : Perform molecular dynamics (e.g., AMBER) to assess stability of docked complexes .

Q. What are the challenges in scaling up the synthesis of benzodioxinone derivatives while maintaining enantiomeric purity?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during ring-forming steps.
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., cyclization steps) to minimize racemization .

Key Notes

  • Avoided Sources : BenchChem and chem960.com were excluded per reliability guidelines.
  • Contradictions Addressed : and highlight divergent synthetic yields for benzodioxinones, resolved via solvent optimization .
  • Advanced Tools : DFT and docking methodologies are emphasized for mechanistic and application studies .

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